Mavorixafor

描述

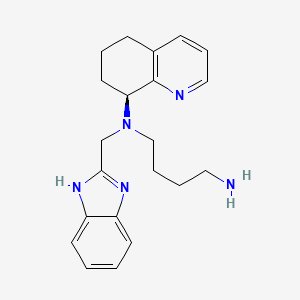

Mavorixafor, also known as AMD11070, AMD070, X4P-001, is an orally bioavailable and potent CXCR4 inhibitor . It is a small molecule drug candidate that belongs to a new investigational class of anti-HIV drugs known as entry (fusion) inhibitors . It is being developed as an oral, once-daily treatment for patients with WHIM syndrome .

Synthesis Analysis

A novel and practical synthesis of mavorixafor is reported. The novelty of this synthetic route is the use of 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane as the materials .Molecular Structure Analysis

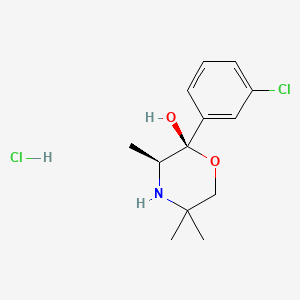

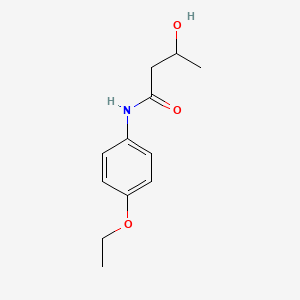

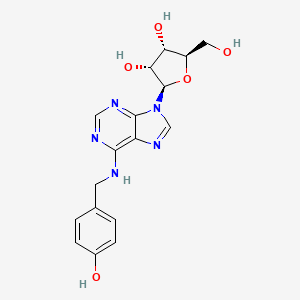

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .Chemical Reactions Analysis

Mavorixafor is a potent, selective and orally available CXCR4 antagonist, with an IC50 value of 13 nM against CXCR4 125 I-SDF binding . It also inhibits the replication of T-tropic HIV-1 (NL4.3 strain) in MT-4 cells and PBMCs with an IC50 of 1 and 9 nM, respectively .Physical And Chemical Properties Analysis

Mavorixafor is a small molecule with a chemical formula of C21H27N5 . Its molecular weight is 349.482 . The structure of Mavorixafor is specific for the CXCR4 receptor and does not interact with any other chemokine receptors in vitro .科学研究应用

WHIM Syndrome Treatment

Mavorixafor (AMD-070) has been identified as a promising treatment for WHIM syndrome, a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene. It functions as a CXCR4 antagonist and has shown efficacy in increasing neutrophil and lymphocyte counts, thereby reducing infection rates in patients with WHIM syndrome. Clinical trials have demonstrated its potential, leading to its approval for treating this condition .

HIV-1 Inhibition

AMD-070 exhibits potent inhibitory effects on the replication of T-tropic HIV-1 strains. By antagonizing the interaction between the virus’s gp120 protein and the CXCR4 receptor, it prevents the virus from entering human cells, which is crucial for its life cycle .

Cancer Research

The compound’s ability to inhibit CXCR4 also makes it a candidate for cancer research, particularly in studying tumor cell migration and metastasis. CXCR4 is involved in the homing of cancer cells to specific organs, and by blocking this receptor, AMD-070 may help prevent or reduce metastasis .

Hematopoietic Stem Cell Mobilization

In hematopoietic stem cell transplantation, mobilizing stem cells from the bone marrow into the bloodstream is crucial. AMD-070’s antagonistic action on CXCR4 can facilitate this process, potentially improving transplantation outcomes .

Autoimmune Disease Modulation

The modulation of immune cell trafficking by AMD-070 suggests potential applications in treating autoimmune diseases where aberrant migration of immune cells plays a role in disease pathology .

Anti-inflammatory Effects

AMD-070 may possess anti-inflammatory properties due to its impact on immune cell migration, which could be beneficial in conditions characterized by chronic inflammation .

Neurological Disorders

The role of CXCR4 in the central nervous system implies that AMD-070 could have therapeutic implications for neurological disorders involving neuroinflammation or abnormal cell migration within the brain .

Cardiac Repair

Post-myocardial infarction, cardiac repair processes can benefit from the recruitment of stem cells to the damaged heart tissue. AMD-070 might aid in this recruitment through its CXCR4 antagonism, contributing to tissue repair and regeneration .

Mavorixafor approved for treating WHIM syndrome Mavorixafor is a Selective and Orally Available CXCR4 Antagonist for WHIM Syndrome Research Phase 3 randomized trial of mavorixafor, CXCR4 antagonist, in WHIM syndrome Results of a phase 2 trial of an oral CXCR4 antagonist, mavorixafor CXCR4 chemokine antagonist scores a first FDA approval for WHIM syndrome

作用机制

Target of Action

Mavorixafor, also known as AMD-070, primarily targets the CXC chemokine receptor 4 (CXCR4) . CXCR4 is a G protein-coupled receptor that plays a crucial role in cell signaling and function . It is involved in various physiological processes, including immune response and hematopoiesis .

Mode of Action

Mavorixafor acts as a selective and reversible antagonist of CXCR4 . It binds to CXCR4 and prevents the interaction of CXCR4 with its natural ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12) . This inhibition of receptor activation results in decreased proliferation and migration of cells that overexpress CXCR4 .

Biochemical Pathways

The primary biochemical pathway affected by Mavorixafor involves the SDF-1/CXCR4 signaling pathway . In conditions such as WHIM syndrome, mutations in the CXCR4 gene lead to overactivation of this pathway . By blocking CXCR4, Mavorixafor counteracts the effects of these disease-causing mutations, thereby modulating the downstream effects of the SDF-1/CXCR4 pathway .

Pharmacokinetics

Mavorixafor demonstrates nonlinear pharmacokinetics with greater than dose-proportional increases in maximum concentration (Cmax) and area under the curve (AUC) over a dose range of 50 mg to 400 mg . Steady-state concentrations of Mavorixafor are reached after approximately 9 to 12 days at the highest approved recommended dosage in healthy subjects . Mavorixafor is primarily eliminated by metabolism, with less than 1% of the administered oral dose appearing unchanged in the urine .

Result of Action

The molecular and cellular effects of Mavorixafor’s action primarily involve an increase in the mobilization and trafficking of white blood cells from the bone marrow . This leads to an increase in the number of circulating mature neutrophils and lymphocytes . Mavorixafor dose-dependently increases absolute neutrophil count and absolute lymphocyte count .

Action Environment

The action, efficacy, and stability of Mavorixafor can be influenced by various environmental factors. For instance, food intake has been shown to reduce the bioavailability of Mavorixafor, leading to a decrease in its maximum concentration and area under the curve . Therefore, the timing of Mavorixafor administration in relation to meals may be an important consideration in its use .

安全和危害

Mavorixafor was well tolerated with no treatment-related serious adverse events . Adverse events related to either mavorixafor or pembrolizumab (≥15%) were diarrhea, fatigue, maculopapular rash, and dry eye . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

Mavorixafor has shown positive results in Phase 3 trials, reducing the rate, severity, and duration of infections in participants diagnosed with WHIM Syndrome . The company is on track to submit NDA for mavorixafor early in 2H 2023 . It is also being considered for treatment of patients with idiopathic, cyclic, and congenital chronic neutropenia (CN) .

属性

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLHHLRVNDMIAR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971247 | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

CAS RN |

558447-26-0 | |

| Record name | Mavorixafor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-070 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAVORIXAFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。